2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Heptatriacontafluoroicosyl methacrylate is a fluorinated methacrylate compound. It is known for its unique properties such as high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it an important material in various industrial applications, particularly in coatings, adhesives, and surface treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Heptatriacontafluoroicosyl methacrylate typically involves the reaction of a fluorinated alcohol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product.
Types of Reactions:
Polymerization: The compound undergoes free radical polymerization to form polymers with excellent water and oil repellency.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methacrylate group.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Polymers: The primary product of polymerization is poly(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Heptatriacontafluoroicosyl methacrylate), which exhibits superhydrophobic properties.
Chemistry:
- Used as a monomer in the synthesis of fluorinated polymers with unique surface properties.
Biology:
- Employed in the development of biomaterials with anti-fouling and anti-bacterial surfaces.
Medicine:
- Investigated for use in drug delivery systems due to its ability to form stable, hydrophobic coatings.
Industry:
- Widely used in coatings, adhesives, and surface treatments to impart water and oil repellency.
Mechanism of Action
The compound exerts its effects primarily through its fluorinated side chains, which create a low surface energy, hydrophobic surface. This property is crucial in applications requiring water and oil repellency. The methacrylate group allows for polymerization, enabling the formation of durable coatings and materials.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Heptatriacontafluoroicosyl methacrylate stands out due to its longer fluorinated side chain, which enhances its hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring extreme water and oil repellency.
Properties
CAS No. |
65104-66-7 |
---|---|
Molecular Formula |
C24H9F37O2 C18F37CH2CH2OC(O)C(CH3)=CH2 |
Molecular Weight |
1032.3 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroicosyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H9F37O2/c1-5(2)6(62)63-4-3-7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)17(45,46)18(47,48)19(49,50)20(51,52)21(53,54)22(55,56)23(57,58)24(59,60)61/h1,3-4H2,2H3 |
InChI Key |
OWAQRMVKMUUGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.